2,5-Dimethoxyterephthalic acid chemical properties
2,5-Dimethoxyterephthalic acid chemical properties
An In-Depth Technical Guide to 2,5-Dimethoxyterephthalic Acid: Properties, Synthesis, and Applications for Advanced Research
Abstract: 2,5-Dimethoxyterephthalic acid is a highly functionalized aromatic dicarboxylic acid that serves as a pivotal building block in supramolecular chemistry, materials science, and medicinal chemistry. The presence of dual methoxy and carboxylic acid groups on a rigid benzene core imparts unique electronic and steric properties, making it an attractive precursor for the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and complex molecular scaffolds for drug discovery. This guide provides a comprehensive overview of its chemical properties, detailed synthetic and characterization protocols, and an exploration of its current and potential applications for researchers and drug development professionals.
A foundational understanding of the physicochemical and spectroscopic characteristics of 2,5-Dimethoxyterephthalic acid is essential for its effective use in any research or development context. These properties dictate its solubility, reactivity, and the methods by which it can be identified and quantified.
Physicochemical Data
The key quantitative data for 2,5-Dimethoxyterephthalic acid are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 2,5-dimethoxybenzene-1,4-dicarboxylic acid | PubChem[1] |
| Synonyms | 2,5-Dimethoxy-1,4-benzenedicarboxylic acid | PubChem[1] |
| CAS Number | 21004-11-5 | PubChem[1] |
| Molecular Formula | C₁₀H₁₀O₆ | PubChem[1] |
| Molecular Weight | 226.18 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid | (Typical) |
| Melting Point | >300 °C (for the related 2,5-dihydroxy compound) | Sigma-Aldrich |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water | (General chemical principles) |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of 2,5-Dimethoxyterephthalic acid after synthesis. The high degree of symmetry in the molecule leads to a relatively simple yet highly characteristic spectral signature.
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¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show three distinct signals:
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A broad singlet in the downfield region (>12 ppm) corresponding to the two equivalent acidic protons of the carboxylic acid groups.
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A sharp singlet around 7.2-7.4 ppm for the two equivalent aromatic protons on the benzene ring.
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A sharp singlet around 3.8-4.0 ppm for the six equivalent protons of the two methoxy groups.
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¹³C NMR (Carbon NMR): A proton-decoupled ¹³C NMR spectrum will exhibit four signals, reflecting the molecular symmetry:
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A signal for the two equivalent carboxylic acid carbons (~165-170 ppm).
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A signal for the two equivalent aromatic carbons bonded to the methoxy groups (~150-155 ppm).
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A signal for the two equivalent aromatic carbons bonded to the carboxylic acid groups (~120-125 ppm).
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A signal for the two equivalent methoxy group carbons (~55-60 ppm).
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FT-IR (Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands:
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A very broad O-H stretch from ~2500-3300 cm⁻¹ for the hydrogen-bonded carboxylic acids.
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A sharp, strong C=O stretch from the carbonyls at ~1680-1710 cm⁻¹.
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C-O stretching bands for the ether and acid functionalities between 1200-1300 cm⁻¹.
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C-H stretching bands for the aromatic and methoxy groups just below and above 3000 cm⁻¹.
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Synthesis, Purification, and Characterization Protocols
The synthesis of 2,5-Dimethoxyterephthalic acid is not trivial and requires a multi-step approach, typically starting from its dihydroxy analogue. The following protocols are designed to be self-validating, with integrated characterization steps.
Proposed Synthetic Pathway
The most logical pathway involves the methylation of the more readily available 2,5-dihydroxyterephthalic acid. This is an adaptation of the Williamson ether synthesis.
Caption: Workflow for the synthesis of 2,5-Dimethoxyterephthalic acid via methylation.
Step-by-Step Synthesis Protocol
Objective: To synthesize 2,5-Dimethoxyterephthalic acid from 2,5-dihydroxyterephthalic acid.
Materials:
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2,5-Dihydroxyterephthalic acid (DHTA)
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Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
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Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic.
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Polar aprotic solvent (e.g., DMF or Acetone)
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Hydrochloric acid (HCl), concentrated
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Distilled water
Procedure:
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Dissolution and Deprotonation: In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dihydroxyterephthalic acid in the chosen solvent. Add at least 2.5 equivalents of the base (e.g., NaOH) and stir until a homogenous solution of the disodium salt is formed.
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Methylation: Cool the reaction mixture in an ice bath. Slowly add at least 2.2 equivalents of dimethyl sulfate dropwise via an addition funnel. Ensure the temperature does not rise significantly. After addition, allow the mixture to warm to room temperature and stir overnight.
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Causality: Dimethyl sulfate is a potent methylating agent. The reaction is an Sₙ2 nucleophilic substitution where the phenoxide attacks the methyl group, displacing the sulfate leaving group. Using a slight excess ensures complete methylation of both sites.
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Workup and Precipitation: Quench the reaction by slowly adding water to hydrolyze any remaining dimethyl sulfate. Transfer the mixture to a beaker and acidify with concentrated HCl until the pH is ~1-2. A white precipitate should form.
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Causality: Acidification is crucial to protonate the newly formed 2,5-dimethoxyterephthalate salt, rendering it insoluble in the aqueous mixture and allowing for its isolation.
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-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold distilled water to remove salts. The primary purification method is recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).
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Causality: Recrystallization exploits differences in solubility between the desired product and any impurities (e.g., partially methylated byproducts or starting material) to achieve high purity.
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Drying: Dry the purified white crystals in a vacuum oven at 60-80 °C to remove residual solvent.
Protocol for Spectroscopic Characterization
Objective: To confirm the structure and purity of the synthesized product.
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Sample Preparation: Prepare a ~5-10 mg sample for NMR analysis by dissolving it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). For IR analysis, prepare a KBr pellet or use a neat sample on a diamond ATR accessory.[5]
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¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, use a sufficient number of scans and a relaxation delay (e.g., 2 seconds) to ensure the quaternary carbons are adequately observed.[5]
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FT-IR Spectroscopy: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum to correct for atmospheric CO₂ and H₂O.[5]
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Data Analysis: Compare the obtained spectra with the expected profiles described in Section 1.2. The absence of a broad phenolic O-H peak in the IR spectrum and the ¹H NMR spectrum is a key indicator of successful methylation.
Applications in Research and Drug Development
The rigid, symmetrical, and highly functionalized nature of 2,5-Dimethoxyterephthalic acid makes it a valuable platform molecule.
Linker for Porous Materials (MOFs and COFs)
The primary application of this molecule is as an organic "linker" or "strut" in the construction of crystalline porous materials. The two carboxylic acid groups can coordinate with metal ions (for MOFs) or form covalent bonds with other organic linkers (for COFs).
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Trustworthiness: The specific length, rigidity, and electronic properties of the 2,5-dimethoxyterephthalate linker directly control the pore size, stability, and functionality of the resulting framework. The methoxy groups can influence the framework's interaction with guest molecules, potentially tuning its selectivity for adsorption or catalysis.
Scaffold for Drug Discovery
While not a drug itself, the 2,5-dimethoxyphenyl core is a known pharmacophore in several classes of neurologically active compounds, particularly as agonists for serotonin receptors like 5-HT₂A.[6][7]
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Expertise & Experience: The terephthalic acid derivative provides a rigid, predictable scaffold. The two carboxylic acid groups serve as synthetic handles, allowing for the facile creation of a diverse library of amides, esters, or other derivatives. This approach enables systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Logical workflow for using the acid as a scaffold in drug discovery.
Safety and Handling
Based on data from structurally related compounds, 2,5-Dimethoxyterephthalic acid should be handled with appropriate care.
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Hazards: Assumed to be an irritant to the eyes, respiratory system, and skin.[8][9] Avoid breathing dust.
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Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[10][11]
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Storage: Store in a cool, dry place in a tightly sealed container.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dimethoxyterephthalaldehyde.
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PubChem. (n.d.). 2,5-Dimethoxyterephthalic acid. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). 2,5-Dihydroxyterephthalic acid - Safety Data Sheet.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,5-Dihydroxyterephthalic acid.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2024). Safety Data Sheet - 2,5-Dihydroxyterephthalic acid.
- BenchChem. (2025). Spectroscopic and Mechanistic Analysis of 2,5-Dimethoxytetrahydrofuran: A Technical Guide.
- Google Patents. (2008). Process for the synthesis of 2,5-dihydroxyterephthalic acid (US7355070B1).
- Google Patents. (n.d.). Process for the synthesis of 2,5-dihydroxyterephthalic acid (EP2099737B1).
- Google Patents. (2008). Process for the synthesis of 2,5-dihydroxyterephthalic acid (US20080132668A1).
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PubMed Central. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]
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PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Retrieved from [Link]
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